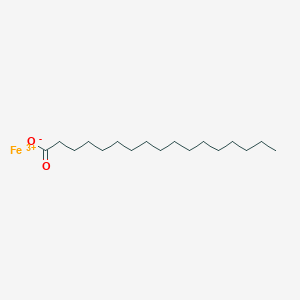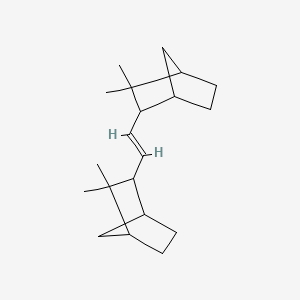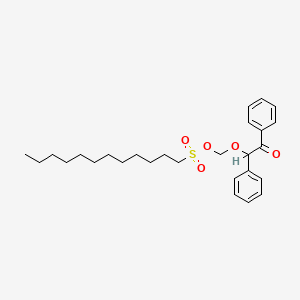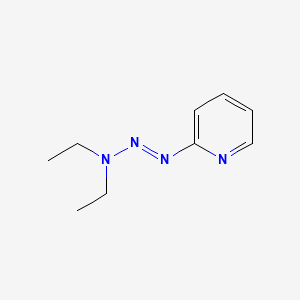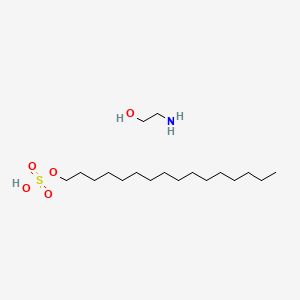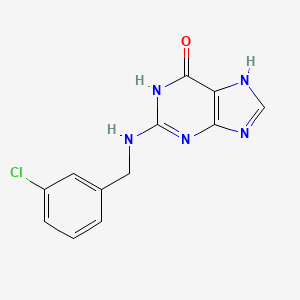
9H-Purin-6-ol, 2-(((3-chlorophenyl)methyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Purin-6-ol, 2-(((3-chlorophenyl)methyl)amino)- is a compound that belongs to the class of organic compounds known as 6-aminopurines. These are purines that carry an amino group at position 6. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring. This compound has gained significant attention in scientific research due to its potential biological activity and applications in various fields .
Métodos De Preparación
The synthesis of 9H-Purin-6-ol, 2-(((3-chlorophenyl)methyl)amino)- typically involves the reaction of 6-chloropurine with 3-chlorobenzylamine under specific conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
9H-Purin-6-ol, 2-(((3-chlorophenyl)methyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like DMSO, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted purines and their derivatives.
Aplicaciones Científicas De Investigación
9H-Purin-6-ol, 2-(((3-chlorophenyl)methyl)amino)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes, including its interaction with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Mecanismo De Acción
The mechanism of action of 9H-Purin-6-ol, 2-(((3-chlorophenyl)methyl)amino)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as casein kinase I isoform gamma-1 and tyrosine-protein kinase Mer, which play crucial roles in cellular signaling and regulation . By inhibiting these enzymes, the compound can modulate various biological processes, including cell proliferation and apoptosis.
Comparación Con Compuestos Similares
9H-Purin-6-ol, 2-(((3-chlorophenyl)methyl)amino)- can be compared with other similar compounds, such as:
6-Amino-9H-purin-2-ol: This compound has a similar purine structure but with an amino group at position 6 and a hydroxyl group at position 2.
2-Amino-6-chloropurine: This compound features an amino group at position 2 and a chlorine atom at position 6, making it structurally similar but with different functional groups.
The uniqueness of 9H-Purin-6-ol, 2-(((3-chlorophenyl)methyl)amino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
123994-84-3 |
|---|---|
Fórmula molecular |
C12H10ClN5O |
Peso molecular |
275.69 g/mol |
Nombre IUPAC |
2-[(3-chlorophenyl)methylamino]-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C12H10ClN5O/c13-8-3-1-2-7(4-8)5-14-12-17-10-9(11(19)18-12)15-6-16-10/h1-4,6H,5H2,(H3,14,15,16,17,18,19) |
Clave InChI |
USSCTAIMYJJKTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)CNC2=NC3=C(C(=O)N2)NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


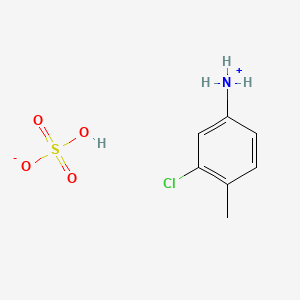
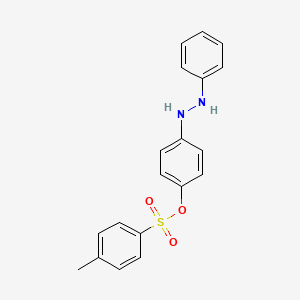



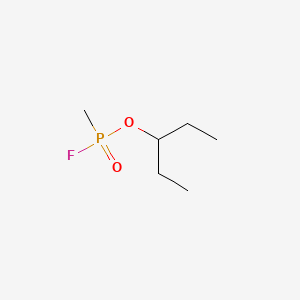

![1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol](/img/structure/B12663928.png)
